Bienvenue dans la boutique en ligne BenchChem!

1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Potassium channel inhibitor Chemical structure comparison Patent Markush analysis

This compound features a unique N-1 benzimidazole connectivity, distinct from 2-aminobenzimidazole SK channel inhibitors, enabling superior structure-activity relationship discrimination at potassium channel subtypes. Its 3-(trifluoromethyl)benzoyl substituent provides favorable lipophilicity (predicted logP ~3.1) and ¹⁹F NMR detection capability. Ideal as a chemical probe in patch-clamp assays for SK channel contributions to atrial repolarization and as a selectivity counter-screen standard in TRPC5 inhibitor programs. Unlike generic benzimidazole-pyrrolidine compounds, this specific substitution pattern offers greater freedom to operate for proprietary lead optimization.

Molecular Formula C19H16F3N3O
Molecular Weight 359.352
CAS No. 2034513-64-7
Cat. No. B2901804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
CAS2034513-64-7
Molecular FormulaC19H16F3N3O
Molecular Weight359.352
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C19H16F3N3O/c20-19(21,22)14-5-3-4-13(10-14)18(26)24-9-8-15(11-24)25-12-23-16-6-1-2-7-17(16)25/h1-7,10,12,15H,8-9,11H2
InChIKeyPQYIKAUBEUGCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole: Procurement-Grade Chemical Profile for Potassium Channel Research


1-{1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (CAS 2034513-64-7) is a synthetic small molecule featuring a benzimidazole core N-linked to a pyrrolidine ring, which is further functionalized with a 3-(trifluoromethyl)benzoyl group. This compound belongs to a class of benzimidazole-pyrrolidine amides that have been investigated as potassium channel inhibitors [1]. Its molecular formula is C₁₉H₁₆F₃N₃O (MW: 359.35 g/mol). The trifluoromethyl substituent enhances lipophilicity (predicted logP ~3.1), which may improve membrane permeability relative to non-fluorinated analogs . This compound is primarily cited in patent literature as a member of genus claims targeting small-conductance calcium-activated potassium (SK) channels and other potassium channel subtypes for cardiac arrhythmia indications [2].

Why 1-{1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole Cannot Be Replaced by Generic Benzimidazole-Pyrrolidine Analogs


Within the benzimidazole-pyrrolidine amide class, minor structural modifications produce substantial shifts in ion channel subtype selectivity and potency. For instance, replacing the N-linked benzimidazole with a 2-aminobenzimidazole linker—as in many patent-exemplified SK channel inhibitors—fundamentally alters the hydrogen-bonding pharmacophore and the spatial orientation of the trifluoromethylphenyl ring [1]. Direct evidence from the TRPC5 inhibitor series demonstrates that changing the pyrrolidine N-substituent from a 2-thiophene to a substituted benzyl group shifts IC₅₀ values by over 10-fold, illustrating the sensitivity of potency to the benzoyl substituent identity [2]. The specific 3-(trifluoromethyl)benzoyl substitution pattern on the pyrrolidine nitrogen in this compound is not replicated in the most potent disclosed analogs (e.g., compound 9e, IC₅₀ = 0.44 μM against TRPC5), meaning that potency, selectivity, and off-target profiles cannot be inferred from close structural relatives without direct experimental comparison [2]. Additionally, the positional isomerism of the benzimidazole attachment (N-1 vs. N-2 linkage) may dictate distinct binding modes to potassium channel subtypes as suggested by patent Markush claims, further precluding generic interchange [3].

Quantitative Differentiation Evidence for 1-{1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole Versus Closest Analogs


Structural Uniqueness: Divergent Core Connectivity vs. Patent-Exemplified SK Channel Inhibitors

The target compound contains an N-1-linked benzimidazole connected via a pyrrolidine-3-yl spacer to a 3-(trifluoromethyl)benzoyl amide. This motif is structurally distinct from the 2-aminobenzimidazole core found in the most potent SK channel inhibitors disclosed in EP3672953B1 (e.g., compound BQLMAUSERRGATR, where the benzimidazole is linked at the 2-position via an amino group to a trifluoromethylphenyl-propanamide chain) [1]. None of the 110+ exemplifying compounds in US20210188804A1 match this exact scaffold connectivity, indicating a unique chemotype within the potassium channel patent landscape [2].

Potassium channel inhibitor Chemical structure comparison Patent Markush analysis

Predicted ADME Differentiation: Enhanced Lipophilicity vs. Non-Fluorinated Pyrrolidine-Benzimidazole Analogs

The 3-(trifluoromethyl)benzoyl substituent in the target compound is predicted to confer higher lipophilicity compared to non-fluorinated benzoyl analogs. BenchChem's technical datasheet notes that the trifluoromethyl group enhances membrane permeability . The closest commercially listed non-fluorinated analog, (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS not specified, EvitaChem listing), lacks this CF₃ group and is expected to have a lower logP (~2.0 vs. ~3.1 predicted for the target compound) . This difference may translate to altered cell permeability and tissue distribution profiles in cellular assays.

Drug-likeness Lipophilicity Physicochemical property comparison

Patent Family Membership: SK Channel Patent Coverage vs. TRPC5-Focused Analogs

The target compound falls within the Markush claims of the Acesion Pharma patent family (JP7069028B2, US20210188804A1, EP3672953B1, EP3668841A1) that specifically covers benzimidazole derivatives as SK channel inhibitors for cardiac arrhythmia [1][2]. In contrast, the potent TRPC5 inhibitor compound 9e (IC₅₀ = 0.44 μM) disclosed in Sharma et al. (2022) belongs to a structurally related but patentably distinct 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole series claimed for kidney disease applications [3]. This patent assignment difference means the target compound is positioned within a cardiac ion channel development program, while TRPC5-optimized analogs address a different therapeutic area (podocyte injury/CKD).

Patent landscape Potassium channel Intellectual property

Optimal Application Scenarios for Procuring 1-{1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole


Chemical Probe for SK Channel Subtype Selectivity Profiling in Cardiac Electrophysiology

Given the compound's coverage within SK channel inhibitor patent families, it is best deployed as a chemical probe in patch-clamp or fluorescence-based assays to dissect SK channel subtype contributions to atrial action potential repolarization. Its structural divergence from 2-aminobenzimidazole SK inhibitors (EP3672953B1 series) makes it a valuable comparator for establishing structure-activity relationships at SK channels [1]. Researchers should pair it with the well-characterized SK channel inhibitor NS8593 to benchmark selectivity windows in native cardiomyocyte preparations.

Negative Control or Selectivity Counter-Screen in TRPC5 Drug Discovery Programs

Because this compound is structurally related to but patentably distinct from the TRPC5 inhibitor series (Sharma et al. 2022), it can serve as a selectivity counter-screen compound in TRPC5-focused drug discovery [2]. Its SK channel patent provenance makes it suitable for evaluating TRPC5 inhibitor selectivity against cardiac ion channels, a critical safety pharmacology requirement for TRPC5-targeting therapeutics intended for chronic kidney disease.

Reference Standard for Analytical Method Development and Quality Control in Benzimidazole-Pyrrolidine Amide Synthesis

The compound's well-defined molecular structure (C₁₉H₁₆F₃N₃O, MW 359.35 g/mol) and the presence of the trifluoromethyl group (enabling ¹⁹F NMR detection) make it an excellent reference standard for developing HPLC purity methods and LC-MS quantification protocols for benzimidazole-pyrrolidine amide compound libraries . Its unique N-1 benzimidazole connectivity provides a distinct chromatographic retention time relative to 2-substituted benzimidazole analogs, facilitating method specificity validation.

Fragment-Based or Scaffold-Hopping Starting Point for Novel Ion Channel Modulator Design

For medicinal chemistry groups seeking to explore novel ion channel modulator chemotypes beyond the crowded 2-aminobenzimidazole chemical space, this compound offers a structurally distinct starting point. Its N-1 benzimidazole-pyrrolidine scaffold is underrepresented in the patent literature compared to 2-aminobenzimidazoles, potentially offering greater freedom to operate for proprietary lead optimization programs targeting cardiac or neuronal potassium channels [3].

Quote Request

Request a Quote for 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.